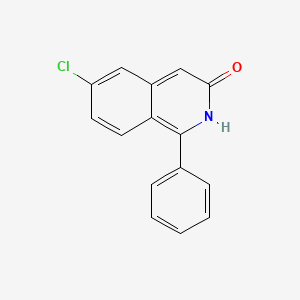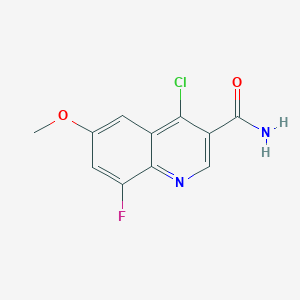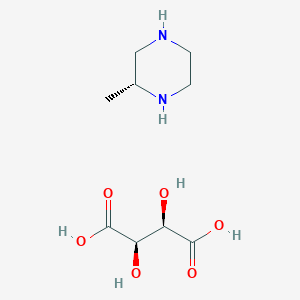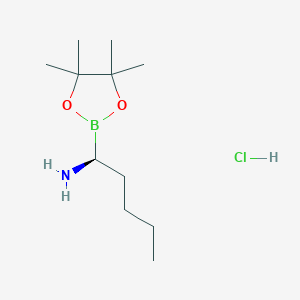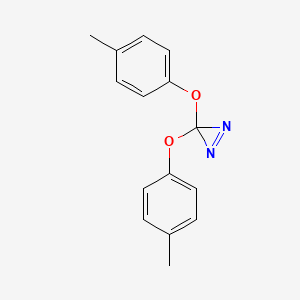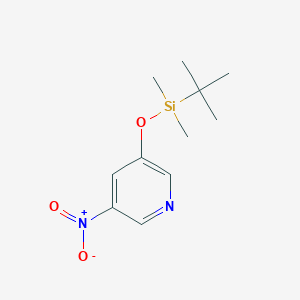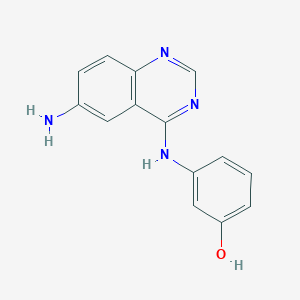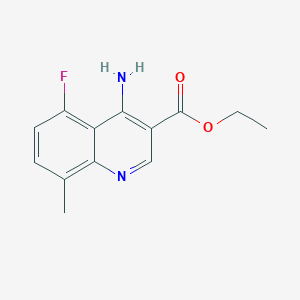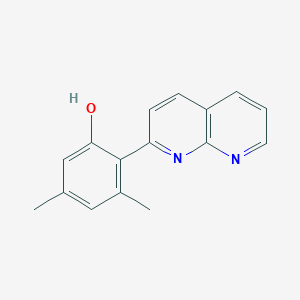
Methyl 8-methoxy-2-nitroindolizine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-methoxy-2-nitroindolizine-7-carboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. This compound is characterized by the presence of a methoxy group at the 8th position, a nitro group at the 2nd position, and a carboxylate ester group at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-2-nitroindolizine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by functionalization at specific positions. For instance, the synthesis might begin with the cyclization of a suitable pyridine derivative to form the indolizine ring. Subsequent steps involve nitration to introduce the nitro group, methoxylation to add the methoxy group, and esterification to form the carboxylate ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-methoxy-2-nitroindolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields Methyl 8-methoxy-2-aminoindolizine-7-carboxylate.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 8-methoxy-2-nitroindolizine-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indolizine derivatives.
Biology: It can be used in the study of biological pathways involving indolizine compounds.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 8-methoxy-2-nitroindolizine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 8-methoxy-2-aminoindolizine-7-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 8-methoxyindolizine-7-carboxylate: Lacks the nitro group.
Methyl 2-nitroindolizine-7-carboxylate: Lacks the methoxy group.
Uniqueness
Methyl 8-methoxy-2-nitroindolizine-7-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro and a methoxy group allows for diverse chemical modifications and applications .
Propiedades
Fórmula molecular |
C11H10N2O5 |
|---|---|
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
methyl 8-methoxy-2-nitroindolizine-7-carboxylate |
InChI |
InChI=1S/C11H10N2O5/c1-17-10-8(11(14)18-2)3-4-12-6-7(13(15)16)5-9(10)12/h3-6H,1-2H3 |
Clave InChI |
VFXHIMPMQGSNNX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CN2C1=CC(=C2)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



